molecular formula C17H19N B3182931 2,3-Diphenyl-1-propylaziridine CAS No. 314062-46-9

2,3-Diphenyl-1-propylaziridine

Cat. No.: B3182931
CAS No.: 314062-46-9
M. Wt: 237.34 g/mol
InChI Key: BLOUNKOJLURQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenyl-1-propylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two phenyl groups attached to the second and third carbon atoms of the aziridine ring, and a propyl group attached to the nitrogen atom. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1-propylaziridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diphenyl-1-propylamine with a suitable halogenating agent, such as thionyl chloride or phosphorus tribromide, to form the corresponding aziridine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-1-propylaziridine undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: The strained ring structure makes aziridines susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve ring-opening.

Major Products Formed:

    Oxidation: Oxaziridines and other nitrogen heterocycles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines, alcohols, or thiols depending on the nucleophile used.

Scientific Research Applications

2,3-Diphenyl-1-propylaziridine has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Aziridines are studied for their potential as enzyme inhibitors and their ability to interact with biological macromolecules.

    Medicine: Research is ongoing into the use of aziridines as potential anticancer agents due to their ability to alkylate DNA.

    Industry: Aziridines are used in the production of polymers and coatings, where their reactivity can be harnessed to create cross-linked materials with desirable properties.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1-propylaziridine involves its ability to undergo ring-opening reactions due to the strain in the three-membered aziridine ring. This reactivity allows it to interact with various nucleophiles, including biological macromolecules such as DNA and proteins. The compound can form covalent bonds with these targets, leading to potential biological effects such as enzyme inhibition or DNA alkylation.

Comparison with Similar Compounds

    Aziridine: The simplest member of the aziridine family, lacking the phenyl and propyl substituents.

    2,3-Diphenylaziridine: Similar to 2,3-Diphenyl-1-propylaziridine but without the propyl group.

    1-Propylaziridine: Contains a propyl group but lacks the phenyl substituents.

Uniqueness: this compound is unique due to the presence of both phenyl and propyl groups, which impart distinct steric and electronic properties. These substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-diphenyl-1-propylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-2-13-18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOUNKOJLURQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenyl-1-propylaziridine
Reactant of Route 2
Reactant of Route 2
2,3-Diphenyl-1-propylaziridine
Reactant of Route 3
2,3-Diphenyl-1-propylaziridine
Reactant of Route 4
2,3-Diphenyl-1-propylaziridine
Reactant of Route 5
Reactant of Route 5
2,3-Diphenyl-1-propylaziridine
Reactant of Route 6
2,3-Diphenyl-1-propylaziridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.